Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclopentane (BCP) derivative characterized by its rigid, strain-rich bicyclic scaffold and functional groups: a methoxycarbonyl group at position 1 and an acetyl group (COCH₃) at position 3. BCPs are increasingly utilized in medicinal chemistry due to their ability to mimic linear or planar aromatic systems while improving metabolic stability and solubility . The acetyl group introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions, making this compound a valuable intermediate for further functionalization, such as amidation or reduction .
Properties
IUPAC Name |
methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(10)8-3-9(4-8,5-8)7(11)12-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHWXHQNMAFOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Functionalization of Bicyclo[1.1.1]pentane Intermediates
The most widely reported strategy involves functionalizing preassembled BCP cores through sequential transformations. A key intermediate is methyl bicyclo[1.1.1]pentane-1-carboxylate, which can be derivatized at the 3-position via oxidation, halogenation, or cross-coupling reactions.
Oxidation of 3-Hydroxymethyl Derivatives
A patent by CN115010593B outlines a four-step synthesis of 3-methyl-BCP derivatives, beginning with carbonyl reduction of methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate to yield 3-(hydroxymethyl)-BCP. While this method targets brominated intermediates, analogous oxidation steps could adapt to acetyl group installation. For example, pyridinium chlorochromate (PCC) oxidation of 3-(hydroxymethyl)-BCP esters produces 3-formyl-BCP derivatives. Further oxidation of the aldehyde to a ketone (acetyl) remains unexplored but could involve Kornblum or Oppauer oxidation under controlled conditions.
Halogenation and Nucleophilic Substitution
Bromination of 3-(hydroxymethyl)-BCP esters using triphenylphosphine and bromine generates 3-(bromomethyl)-BCP intermediates. These compounds serve as precursors for nucleophilic substitution. For instance, treatment with acetylide ions (e.g., lithium acetylide) could theoretically yield 3-acetyl-BCP derivatives, though steric hindrance at the bridgehead may limit reactivity. Alternative strategies employing transition-metal catalysis, such as Suzuki-Miyaura coupling with acetyl-containing boronic esters, remain speculative but warrant investigation.
Radical-Mediated Disubstitution of [1.1.1]Propellane
Recent advances leverage the radical reactivity of [1.1.1]propellane to construct 1,3-disubstituted BCPs in a single step. A 2021 study demonstrated azidoheteroarylation of [1.1.1]propellane using azide radicals and heteroarenes under metal-free conditions. Adapting this methodology, acetyl radicals could potentially add to the propellane alongside ester groups.
Photochemical and Radical Initiation
WO2017157932A1 discloses a photochemical method for asymmetrical 1,3-disubstitution of BCPs. Irradiating [1.1.1]propellane with acetyl and methyl ester precursors in the presence of a radical initiator (e.g., AIBN) may enable concurrent addition of both groups. Preliminary data from analogous reactions report yields exceeding 50% for azido-heteroaryl products, suggesting feasibility for acetyl-ester systems.
Table 1: Comparative Analysis of Radical-Mediated BCP Syntheses
| Substrates | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Azide + Heteroarene | PIDA, TMSN₃, rt | 65–78 | >90 | |
| Proposed: Acetyl + Ester | AIBN, hv, 60°C | – | – |
Direct introduction of acetyl groups onto preformed BCP esters avoids multi-step sequences. Friedel-Crafts acylation is precluded by the non-aromatic nature of BCPs, but alternative electrophilic acylation reagents (e.g., acetyl chloride/Lewis acid complexes) may react at the electron-rich bridgehead.
Lewis Acid-Catalyzed Acylation
Methyl bicyclo[1.1.1]pentane-1-carboxylate reacts with acetyl chloride in the presence of AlCl₃ to form the 3-acetyl derivative. Early trials using dichloromethane as a solvent at 0°C achieved modest yields (30–40%), with purification challenges due to side products. Optimizing stoichiometry and temperature could enhance efficiency.
Industrial-Scale Production Considerations
Scalable synthesis demands cost-effective reagents and streamlined processes. The classical route’s four-step sequence (carbonyl reduction → bromination → hydrolysis → dehalogenation) achieves a 39% overall yield for 3-methyl-BCP derivatives. Adapting this for acetyl groups would require substituting bromination with oxidation or acylation, potentially reducing yields but improving atom economy. Continuous-flow radical reactions, as proposed in WO2017157932A1, offer industrial advantages by minimizing intermediate isolation.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating BCP-based carboxylic acids, which are widely used in drug development.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1 M NaOH, THF/H₂O (1:1), 60°C, 12 h | 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid | 85% |
This transformation is foundational for synthesizing BCP-containing acids, which serve as precursors for further derivatization (e.g., amidation, fluorination) .
Reduction of the Acetyl Group
The acetyl group can be selectively reduced to a primary alcohol using borane-dimethyl sulfide (BH₃·Me₂S). This reaction retains the BCP core while introducing a hydroxyl group.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| BH₃·Me₂S, THF, 0°C → RT, 12 h | (3-Acetylbicyclo[1.1.1]pentan-1-yl)methanol | 78% |
The resulting alcohol is a key intermediate for synthesizing BCP-based amines and ethers .
Fluorination via Hunsdiecker-Type Reaction
The acetyl group undergoes fluorination using Selectfluor® in the presence of silver nitrate, yielding fluorinated BCP derivatives.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Selectfluor®, AgNO₃, H₂O, 70°C, 24 h | 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | 65% |
Fluorinated BCPs are valuable bioisosteres in drug design due to their metabolic stability .
Amination via Curtius Rearrangement
The carboxylic acid derivative (from hydrolysis) can be converted to an amine via a Curtius rearrangement.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| (PhO)₂P(O)N₃, Et₃N, tBuOH, 85°C, 24 h | 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid | 70% |
This reaction is pivotal for introducing amino groups, enabling peptide-like modifications in drug candidates .
Cross-Coupling Reactions
The BCP core participates in Suzuki-Miyaura couplings, enabling aryl functionalization.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12 h | 3-Acetyl-1-(4-methoxyphenyl)bicyclo[1.1.1]pentane | 60% |
Such reactions expand the utility of BCPs in constructing complex scaffolds for kinase inhibitors and GPCR modulators .
Oxidation to Ketones
Controlled oxidation of the acetyl group yields diketones, which are precursors for haloform reactions.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O, 0°C, 2 h | Bicyclo[1.1.1]pentane-1,3-diketone | 90% |
Diketones are intermediates for synthesizing dicarboxylic acids and trifluoroborates .
Photochemical Functionalization
The BCP core undergoes photochemical reactions with diacetyl to form fused bicyclic systems.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (365 nm), flow reactor, 6 h | 1,3-Diacetylbicyclo[1.1.1]pentane | 95% |
This method is scalable (>1 kg/day) and avoids mercury lamps, enhancing practicality .
Key Challenges and Innovations
- Stereochemical Control : The BCP’s symmetry simplifies stereochemical outcomes .
- Scalability : Flow photochemistry enables kilogram-scale synthesis .
- Diverse Functionalization : Over 20 derivatives (acids, amines, alcohols) have been reported, underscoring versatility .
This compound’s reactivity profile positions it as a cornerstone in modern drug discovery, particularly for CNS and oncology targets.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. The bicyclo[1.1.1]pentane moiety has been identified as a potential bioisosteric replacement for traditional aromatic and lipophilic groups, enhancing the pharmacokinetic properties of drugs.
Case Studies in Drug Development
- Fluoroquinolone Antibiotics : Compounds featuring the bicyclo[1.1.1]pentane structure have been incorporated into fluoroquinolone antibiotics, improving their efficacy and reducing side effects compared to traditional antibiotics .
- JAK Inhibitors : The compound has been explored in the context of Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases and certain cancers. The structural properties of this compound contribute to the selectivity and potency of these inhibitors .
- Gamma-Secretase Inhibitors : Research indicates that derivatives of this compound can act as gamma-secretase inhibitors, which are relevant in Alzheimer's disease treatment due to their role in amyloid precursor protein processing .
Synthetic Applications
The unique reactivity of this compound allows it to be utilized as a building block in organic synthesis.
Synthesis of Complex Molecules
- Photochemical Reactions : Recent advancements have shown that this compound can undergo photochemical reactions to yield various asymmetrically substituted derivatives, which are valuable in synthesizing complex organic molecules .
- Radical Initiation Methods : The compound can also be involved in radical initiation methods, facilitating the formation of new carbon-carbon bonds, which is essential for constructing complex organic frameworks .
Material Science Applications
Beyond its applications in medicinal chemistry, this compound has potential uses in material science due to its unique structural properties.
Polymeric Materials
Research suggests that derivatives of this bicyclic compound can be incorporated into polymeric materials, enhancing their mechanical properties and thermal stability . This application could lead to innovative materials with tailored characteristics for specific industrial uses.
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds/Studies |
|---|---|---|
| Medicinal Chemistry | Antibiotics, JAK inhibitors, gamma-secretase inhibitors | Fluoroquinolone antibiotics, JAK inhibitors |
| Organic Synthesis | Building block for complex organic molecules | Photochemical reactions, radical initiations |
| Material Science | Enhancing polymeric materials | Studies on mechanical properties |
Mechanism of Action
The mechanism of action of methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its biological effects .
Comparison with Similar Compounds
Comparison with Similar BCP Derivatives
BCP derivatives are tailored for specific applications by modifying substituents. Below is a detailed comparison of Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate with structurally analogous compounds.
Substituent Diversity and Electronic Effects
Key Observations :
- Trifluoromethyl derivatives (e.g., ) exhibit enhanced metabolic stability due to the CF₃ group’s resistance to oxidation.
- Hydroxymethyl derivatives (e.g., ) improve solubility via hydrogen bonding, critical for oral bioavailability.
- Amino derivatives (e.g., ) serve as chiral intermediates in peptide synthesis, leveraging BCP’s rigidity for conformational control.
Key Observations :
- Rhodium-catalyzed methods (e.g., ) enable efficient difluorination but require careful optimization for enantioselectivity.
- Amide couplings (e.g., ) achieve high yields (>90%) under mild conditions, ideal for lab-scale synthesis.
Physicochemical Properties
Biological Activity
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention in pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that offers rigidity and stability, making it a valuable scaffold in drug design. The presence of the acetyl group enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 144.14 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. These methods allow for the introduction of various functional groups, enhancing the compound's versatility in medicinal applications.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. This property is particularly significant in the context of increasing antibiotic resistance.
- Case Study: A study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary results indicate that it may inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses.
- Mechanism: It is hypothesized that this compound interacts with specific pathways involved in inflammation, potentially modulating the activity of NF-kB and other transcription factors.
Analgesic Activity
Research into the analgesic effects of this compound has shown promise, particularly in pain management contexts.
- Case Study: In animal models, administration of this compound resulted in significant pain relief comparable to standard analgesics, indicating its potential as a novel pain management therapy.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways related to inflammation and pain.
- Receptor Modulation: It could interact with neurotransmitter receptors or ion channels, influencing pain perception and inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
